5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one
Brand Name: Vulcanchem
CAS No.: 304876-31-1
VCID: VC2923574
InChI: InChI=1S/C12H12BrNO2/c13-8-1-2-10-9(7-8)12(11(15)14-10)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15)
SMILES: C1COCCC12C3=C(C=CC(=C3)Br)NC2=O
Molecular Formula: C12H12BrNO2
Molecular Weight: 282.13 g/mol

5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one

CAS No.: 304876-31-1

Cat. No.: VC2923574

Molecular Formula: C12H12BrNO2

Molecular Weight: 282.13 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one - 304876-31-1

Specification

CAS No. 304876-31-1
Molecular Formula C12H12BrNO2
Molecular Weight 282.13 g/mol
IUPAC Name 5-bromospiro[1H-indole-3,4'-oxane]-2-one
Standard InChI InChI=1S/C12H12BrNO2/c13-8-1-2-10-9(7-8)12(11(15)14-10)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15)
Standard InChI Key GEYZZDOKMLGPLQ-UHFFFAOYSA-N
SMILES C1COCCC12C3=C(C=CC(=C3)Br)NC2=O
Canonical SMILES C1COCCC12C3=C(C=CC(=C3)Br)NC2=O

Introduction

Chemical Identity and Basic Properties

5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one belongs to the class of spiro compounds, characterized by two ring systems connected through a single carbon atom. This unique structural arrangement contributes to its distinctive three-dimensional configuration and chemical behavior.

Identification Parameters

The compound is precisely identified through several standard chemical identifiers, as presented in Table 1.

Table 1. Chemical Identification Parameters of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one

ParameterValue
CAS Number304876-31-1
Molecular FormulaC12H12BrNO2
Molecular Weight282.14 g/mol
IUPAC Name5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one
SMILES NotationO=C1NC2=C(C=C(Br)C=C2)C12CCOCC2

The compound features a bromine atom at the 5-position of the indole ring, which significantly influences its chemical reactivity and potential biological interactions . The presence of the oxane ring (tetrahydropyran) connected through a spiro linkage to the indole structure creates a rigid three-dimensional architecture that provides unique spatial characteristics .

Structural Characteristics and Chemical Properties

Structural Features

The molecular structure of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one comprises two distinct ring systems: an indole moiety and an oxane (tetrahydropyran) ring. The spiro connection at position 3 of the indole and position 4' of the oxane creates a characteristic 90-degree orientation between the two ring planes. This spatial arrangement contributes significantly to the compound's distinctive properties and potential biological interactions.

The bromine substituent at the 5-position of the indole ring enhances the compound's reactivity and creates specific electronic effects that influence its chemical behavior. The presence of the 2-one functionality (lactam group) on the indole portion introduces additional reactivity and potential hydrogen-bonding sites.

Physical and Chemical Properties

The compound exists as a crystalline solid with specific physical and chemical characteristics that determine its behavior in various chemical environments. Its solubility profile indicates good dissolution in common organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, suggesting potential for good bioavailability in biological systems.

Synthesis Methodologies

Laboratory Synthesis Routes

The synthesis of 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one typically involves the reaction of indole derivatives with appropriate brominating agents under controlled conditions. This process generally requires careful temperature management to ensure selective bromination at the desired position.

A common synthetic approach includes the bromination of 1,2-dihydrospiro[indole-3,4'-oxane]-2-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically conducted in organic solvents such as dichloromethane or chloroform at low temperatures to ensure regioselectivity.

Industrial Production Methods

For larger scale production, the synthesis methodologies may be adapted to industrial settings with optimization of reaction conditions to maximize yield and purity. Industrial production generally incorporates:

  • Scaled-up reaction vessels with precise temperature and mixing controls

  • Optimized reagent ratios and concentrations

  • Enhanced purification techniques including recrystallization or column chromatography

  • Quality control measures to ensure consistent product specifications

The industrial processes must carefully manage the bromination step to maintain high regioselectivity and minimize side reactions that could produce isomeric products or unwanted byproducts.

Chemical Reactivity Profile

Characteristic Reaction Types

5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one demonstrates diverse reactivity patterns that make it valuable in organic synthesis. The principal reaction types include:

Substitution Reactions

The bromine atom at the 5-position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. Common nucleophiles include strong bases such as sodium hydroxide and potassium tert-butoxide, which can replace the bromine with various functional groups.

Oxidation Reactions

The compound can undergo oxidation using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives with modified electronic properties.

Reduction Reactions

Reducing agents like lithium aluminum hydride or sodium borohydride can effect the reduction of specific functional groups within the molecule, particularly the lactam carbonyl, producing reduced spiro derivatives with altered reactivity profiles.

Reaction Mechanisms

The mechanisms of these reactions typically involve the interaction of the compound with specific reagents, where the bromine atom and the spiro junction play crucial roles in determining reactivity and selectivity. The unique electronic distribution created by the spiro arrangement influences the reaction pathways and product distributions.

Research Applications

Applications in Chemical Research

In the realm of chemical research, 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one serves as a valuable building block for the synthesis of more complex organic molecules. Its unique structure makes it an important intermediate in the development of new synthetic methodologies and strategies.

The compound's distinctive spiro structure provides a rigid framework that can be further elaborated through various functional group transformations, enabling the creation of diverse molecular architectures. This versatility has positioned it as a significant tool in the exploration of structure-activity relationships in medicinal chemistry.

Biological Research Applications

The compound has attracted interest in biological research as a starting point for developing bioactive molecules. Studies examining its potential biological activities are ongoing, with particular focus on its possible role as a lead compound in drug development.

Medicinal Chemistry Applications

In medicinal chemistry, 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one is being investigated for various pharmacological properties. Recent studies have explored its potential anticancer activities, with preliminary research examining its effects on human cancer cell lines.

A study published in the field of Medicinal Chemistry has investigated the effects of this compound on cancer cell lines, though detailed results of this research require further elaboration and confirmation.

Biological Activity Profiles

Anticancer Properties

Preliminary studies suggest that 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one may exhibit anticancer activity by interacting with specific cellular pathways involved in cancer progression. Research indicates potential cytotoxic effects against certain human cancer cell lines, though the precise mechanisms of action are still under investigation.

Anti-inflammatory Applications

Some research has indicated potential anti-inflammatory properties of the compound, suggesting its possible utility in addressing inflammatory conditions. These effects may be related to the molecule's ability to modulate specific inflammatory pathways or mediators.

Comparison with Related Compounds

Structural Analogs

5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one belongs to a family of structurally related compounds that differ primarily in the halogen substituent at the 5-position of the indole ring. The most closely related analogs include:

  • 5-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]-2-one

  • 5-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]-2-one

  • 5-Iodo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one

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